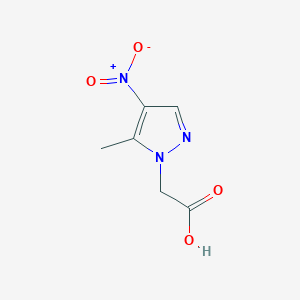

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Corrosion Inhibition

Pyrazoline derivatives, closely related to (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency and their adsorption on mild steel surfaces obeys the Langmuir adsorption isotherm. Both experimental and theoretical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy, support their use as mixed-type inhibitors (Lgaz et al., 2018).

Structural and Spectral Analysis

Research involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound structurally similar to this compound, focuses on combined experimental and theoretical studies. These studies include NMR, Fourier transform infrared spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such analyses provide insights into the molecular structure and properties of these compounds (Viveka et al., 2016).

Nitration Reactions

Various nitration reactions of pyrazole derivatives have been studied, revealing the formation of different nitro derivatives under specific conditions. This research is crucial in understanding the reactivity and transformation pathways of such compounds (Yakovlev et al., 2013).

Antimicrobial Activity

4-Nitroso and 4-diazopyrazole derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential in inhibiting the growth of various microorganisms, indicating their significance in the development of new antimicrobial agents (Daidone et al., 1992).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of new pyrazole derivatives, including methods and outcomes. This includes the development of compounds with potential antimicrobial and antineoplastic activities, further highlighting the versatile applications of pyrazole-based compounds in medicinal chemistry (Raimondi et al., 2012).

Future Directions

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions may include further exploration of the pharmacological properties of pyrazole derivatives, including “(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid”, and their potential applications in medicine and other fields.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Similar compounds, such as indole derivatives, interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, leading to a therapeutic effect .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been shown to affect various biological pathways . These pathways include those involved in inflammation, viral replication, cancer cell proliferation, and microbial growth .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Properties

IUPAC Name |

2-(5-methyl-4-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPATAJWIBDNQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.